4-Bromo-5-methyl-2-(trifluoromethyl)pyridine
Description
4-Bromo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Properties
IUPAC Name |
4-bromo-5-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-3-12-6(2-5(4)8)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJDDJVGIIVJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255378 | |
| Record name | 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211583-89-9 | |
| Record name | 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211583-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 5-methyl-2-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methyl-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-methyl-2-(trifluoromethyl)pyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: 5-Methyl-2-(trifluoromethyl)pyridine.
Scientific Research Applications
4-Bromo-5-methyl-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Serves as an intermediate in the synthesis of potential drug candidates with various therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 4-Chloro-5-methyl-2-(trifluoromethyl)pyridine
- 5-Methyl-2-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-5-methyl-2-(trifluoromethyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both a bromine atom and a trifluoromethyl group imparts distinct chemical reactivity and biological properties, making it valuable in various synthetic and research applications.
Biological Activity
4-Bromo-5-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C₇H₅BrF₃N and a molecular weight of approximately 227.02 g/mol. This compound belongs to the pyridine family, characterized by its heterocyclic structure, which includes a bromine atom, a methyl group, and a trifluoromethyl group. These substituents impart unique chemical properties that enhance its potential biological activities, making it a subject of ongoing research in medicinal chemistry.
The trifluoromethyl group increases the lipophilicity and stability of the compound, which can improve membrane permeability and bioavailability in biological systems. The bromine atom serves as a site for further chemical transformations, allowing for the synthesis of various bioactive compounds.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit antimicrobial and antifungal properties. The specific interactions with biological targets are still under investigation, but it is believed that compounds with trifluoromethyl groups often interact favorably with enzymes and receptors due to their enhanced lipophilicity.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Antifungal | In vitro studies suggest efficacy | |
| Enzyme Interaction | Enhanced binding affinity due to lipophilicity |
Antimicrobial Activity
Research has shown that this compound may inhibit the growth of certain bacterial strains. While specific IC50 values are not yet established, its structural analogs have demonstrated significant antimicrobial effects. For example, compounds with similar trifluoromethyl substitutions have shown improved interactions with bacterial enzymes.
Antifungal Properties
In vitro studies have reported promising antifungal activity against various fungi, including fluconazole-resistant strains. The compound's ability to penetrate cellular membranes effectively enhances its antifungal potential. A comparative analysis of related compounds indicates that those with trifluoromethyl groups consistently outperform others in terms of antifungal efficacy.
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific enzymes and receptors involved in microbial metabolism. Further molecular docking studies are necessary to elucidate these interactions fully.
Future Directions
Ongoing research aims to clarify the specific biological mechanisms of action for this compound. Future studies should focus on:
- Quantitative Structure-Activity Relationship (QSAR) modeling to predict biological activity based on chemical structure.
- In vivo studies to assess the therapeutic potential and safety profile of this compound.
- Synthesis of derivatives to explore variations in biological activity based on structural modifications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
